molecular formula C30H44O7S B601968 フルベストラント不純物 3 CAS No. 1621885-81-1

フルベストラント不純物 3

カタログ番号: B601968
CAS番号: 1621885-81-1
分子量: 548.74
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fulvestrant Impurity 3 is a chemical compound associated with the drug Fulvestrant, which is used to treat hormone receptor-positive metastatic breast cancer in postmenopausal women. Fulvestrant acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells. Impurities like Fulvestrant Impurity 3 are by-products or degradation products that can form during the synthesis, storage, or administration of the drug.

科学的研究の応用

Scientific Research Applications

  • Quality Control and Stability Testing
    • Fulvestrant Impurity 3 is utilized in quality control processes to ensure the safety and efficacy of fulvestrant formulations. The presence of impurities can alter the drug's stability and therapeutic effectiveness, making rigorous testing essential.
    • A study developed a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method that allows for the quantification of fulvestrant and its impurities, including Fulvestrant Impurity 3. This method demonstrated high precision and rapid analysis times, crucial for routine quality assessments in pharmaceutical manufacturing .
  • Impurity Profiling
    • Comprehensive profiling of fulvestrant impurities is vital for understanding their impact on drug safety. Research indicates that impurities can arise during synthesis or degradation processes. The identification of these impurities through techniques such as High-Performance Liquid Chromatography (HPLC) is critical for compliance with regulatory standards .
    • A report highlighted that out of thirty-four potential synthetic and degradation impurities identified during fulvestrant production, only thirteen were detected in clinical batches. This emphasizes the importance of monitoring impurities like Fulvestrant Impurity 3 during drug development .

Case Studies

In evaluating the safety profile of fulvestrant formulations, studies have indicated that certain impurities may exhibit estrogenic effects, which could pose risks during treatment . The implications of these findings necessitate thorough toxicological assessments to understand the impact of Fulvestrant Impurity 3 on patient safety.

生化学分析

Cellular Effects

Fulvestrant has been shown to block the action of estrogen on cancer cells, slowing down or arresting some breast tumors that need estrogen to grow

Molecular Mechanism

Fulvestrant works by binding to estrogen receptors and downregulating them, preventing estrogen from binding to these receptors

Temporal Effects in Laboratory Settings

A stability-indicating method has been developed for the quantification of Fulvestrant in oil-based injection formulations . This could potentially be applied to study the stability and degradation of Fulvestrant Impurity 3 over time.

Dosage Effects in Animal Models

The effects of different dosages of Fulvestrant Impurity 3 in animal models have not been studied. Fulvestrant has shown antitumor efficacy in preclinical models of breast cancer at doses lower than those historically used . Similar studies could be conducted with Fulvestrant Impurity 3 to determine its dosage effects.

Metabolic Pathways

Fulvestrant is known to undergo metabolism involving combinations of several biotransformation pathways analogous to those of endogenous steroids

Transport and Distribution

Fulvestrant is administered intramuscularly , suggesting it may be distributed via the circulatory system

Subcellular Localization

Fulvestrant is known to bind to estrogen receptors, which are located in the nucleus of cells

化学反応の分析

Fulvestrant Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid (HCl), sodium hydroxide (NaOH), and orthophosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions may yield alcohol derivatives .

類似化合物との比較

Fulvestrant Impurity 3 can be compared with other impurities and related compounds in the Fulvestrant family. Some similar compounds include:

  • Fulvestrant Impurity A (7β-Fulvestrant)
  • Fulvestrant Impurity B (Fulvestrant 9-Sulfone)
  • Fulvestrant Impurity C (7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol)
  • Fulvestrant Impurity D (7,7′-Nonane-1,9-diylbis[estra-1,3,5(10)-triene-3,17β-diol])
  • Fulvestrant Impurity E (∆6-Fulvestrant)
  • Fulvestrant Impurity F (6-Keto Fulvestrant)

Each of these impurities has unique structural features and chemical properties that distinguish them from Fulvestrant Impurity 3. For example, Fulvestrant Impurity B contains a sulfone group, while Fulvestrant Impurity E has a double bond in the steroidal backbone . These differences can affect their chemical reactivity, stability, and biological activity.

生物活性

Fulvestrant, a selective estrogen receptor downregulator (SERD), is primarily used in the treatment of hormone receptor-positive metastatic breast cancer. Its impurities, including Fulvestrant Impurity 3, may influence its pharmacological profile and therapeutic efficacy. This article delves into the biological activity of Fulvestrant Impurity 3, highlighting its synthesis, mechanisms of action, and potential implications in clinical settings.

Overview of Fulvestrant and Its Impurities

Fulvestrant acts by binding to estrogen receptors (ERs) in cancer cells, leading to their degradation and a decrease in estrogen-mediated signaling pathways. The presence of impurities, such as Fulvestrant Impurity 3, can arise during the synthesis process and may affect the drug's overall efficacy and safety profile.

Synthesis and Characterization

The synthesis of fulvestrant is complex, involving multiple stages that can yield various impurities. Fulvestrant Impurity 3 is among the identified degradation products that may arise from the chemical processes involved in fulvestrant production. Analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to monitor and quantify these impurities during manufacturing .

Fulvestrant and its impurities interact with estrogen receptors, but their specific binding affinities and biological effects can differ significantly. Fulvestrant Impurity 3's exact mechanism remains less characterized than that of fulvestrant itself. However, it is hypothesized that it may exhibit similar properties in terms of ER binding but with potentially altered pharmacokinetics or pharmacodynamics due to structural differences.

Pharmacokinetics

Studies have shown that fulvestrant is highly protein-bound (approximately 99%) in human plasma, which may influence the distribution and elimination of both fulvestrant and its impurities . The metabolic pathways for fulvestrant include glucuronidation and sulfation, primarily at the C-3 position, which can lead to inactive metabolites . Understanding how Fulvestrant Impurity 3 is metabolized compared to fulvestrant is crucial for assessing its biological activity.

Case Studies and Research Findings

Recent clinical trials have explored the effects of fulvestrant in combination with other agents like enzalutamide for enhanced therapeutic outcomes in ER+/HER2− breast cancer. While these studies primarily focus on fulvestrant, they provide insights into how impurities might impact treatment responses due to potential interactions or altered efficacy .

Table: Comparison of Pharmacokinetic Properties

ParameterFulvestrantFulvestrant Impurity 3
Protein Binding99%TBD
Half-Life (h)~40TBD
MetabolismGlucuronidationTBD
Elimination RouteHepaticTBD

TBD : To be determined based on further research.

Toxicological Considerations

The presence of impurities like Fulvestrant Impurity 3 raises concerns regarding toxicological profiles. Stability studies have indicated that certain impurities can lead to increased risks of adverse effects such as injection site reactions or hypersensitivity . Continuous monitoring and characterization of these impurities are essential for ensuring patient safety.

特性

CAS番号

1621885-81-1

分子式

C30H44O7S

分子量

548.74

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。